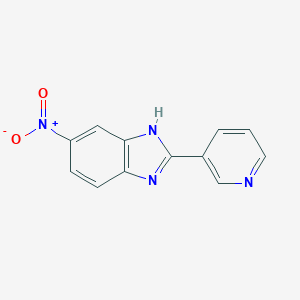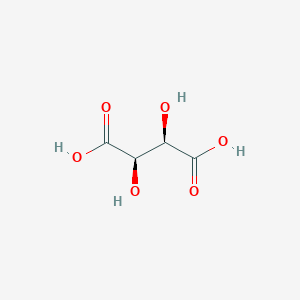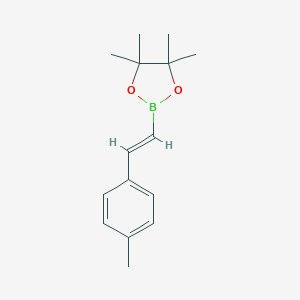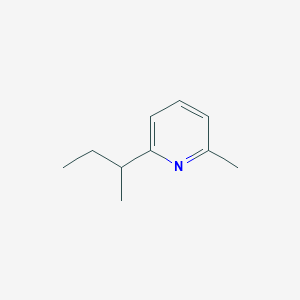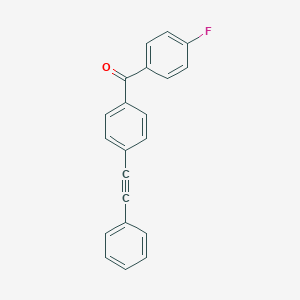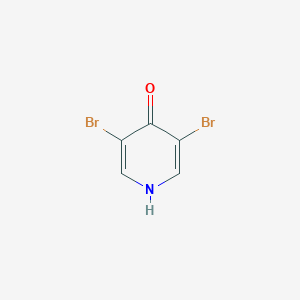
アンジオテンシンI変換酵素(ACE)阻害剤
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .
Synthesis Analysis
ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .Molecular Structure Analysis
The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Chemical Reactions Analysis
ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .科学的研究の応用
高血圧の治療
ACEは、末梢血圧と電解質の恒常性の調節において重要な酵素です . したがって、ACE阻害剤は高血圧の治療のための有望な標的と考えられています .
うっ血性心不全の治療
合成ACE阻害剤は、高血圧だけでなくうっ血性心不全の治療にも広く用いられています .
糖尿病性神経障害の治療
カプトプリル、リシノプリル、エナラプリルなどのACE阻害剤は、糖尿病性神経障害の治療に用いられています .
ペプチド設計
ACE阻害剤の研究から得られた知見は、ACEに結合する際のトリペプチドの作用機序を理解するための理論的根拠を提供し、より強力なトリペプチドの設計を支援します .
食品産業
食品由来のACE阻害ペプチドは、研究者から多くの関心を集めています . たとえば、カキタンパク質からC末端プロリンが豊富なACE阻害ペプチドは、キモトリプシンとプロリン特異的エンドペプチダーゼ(PSEase)を用いて調製されています .
薬物の副作用
合成ACE阻害剤の有効性は認められていますが、皮膚発疹、乾性咳嗽、血管浮腫などの関連する副作用を無視することはできません . したがって、ACE阻害剤の研究には、これらの副作用の調査と、より安全な代替薬の開発も含まれます。
作用機序
Target of Action
The primary target of Angiotensin I-Converting Enzyme (ACE) Inactivators is the Angiotensin I-Converting Enzyme (ACE) itself . ACE is a key enzyme in the regulation of peripheral blood pressure and electrolyte homeostasis . It is considered a promising target for the treatment of hypertension .
Pharmacokinetics
The pharmacokinetics of ACE Inactivators can vary depending on the specific compound. In general, these drugs are well-absorbed and have good bioavailability . They are metabolized in the liver and excreted in the urine . The half-life of these drugs can range from a few hours to more than a day, allowing for once-daily dosing in many cases .
Result of Action
The primary result of ACE Inactivation is a reduction in blood pressure . By preventing the formation of angiotensin II, ACE Inactivators promote the relaxation of blood vessels, which reduces blood pressure and eases the workload on the heart . This can help prevent heart attacks, strokes, and kidney problems .
Action Environment
The action of ACE Inactivators can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of some ACE Inactivators . Additionally, certain medical conditions, such as kidney or liver disease, can affect how these drugs are metabolized and excreted . It’s also worth noting that ACE Inactivators can interact with other medications, potentially affecting their efficacy and safety .
将来の方向性
生化学分析
Biochemical Properties
The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .
Cellular Effects
The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .
Molecular Mechanism
The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .
Dosage Effects in Animal Models
In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .
Metabolic Pathways
The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .
Transport and Distribution
The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.
Subcellular Localization
The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAPTZAOPMWDRV-ROUUACIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

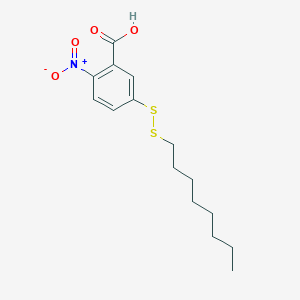
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
